Cas no 2090414-76-7 (2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid)
2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid
- 2-(3-chloro-1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid
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- MDL: MFCD30099286
- Inchi: 1S/C8H5ClN4O2/c9-8-11-4-13(12-8)6-3-5(7(14)15)1-2-10-6/h1-4H,(H,14,15)
- InChI Key: DVEFJLNQCXRVAH-UHFFFAOYSA-N
- SMILES: ClC1N=CN(C2C=C(C(=O)O)C=CN=2)N=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 253
- XLogP3: 1.4
- Topological Polar Surface Area: 80.9
2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 162262-0.500g |
2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid |
2090414-76-7 | 0.500g |
$320.00 | 2023-09-09 | ||
| Matrix Scientific | 162262-1g |
2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid |
2090414-76-7 | 1g |
$400.00 | 2023-09-09 | ||
| TRC | C140365-50mg |
2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid |
2090414-76-7 | 50mg |
$ 125.00 | 2022-06-06 | ||
| TRC | C140365-100mg |
2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid |
2090414-76-7 | 100mg |
$ 210.00 | 2022-06-06 | ||
| abcr | AB560979-500 mg |
2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid; . |
2090414-76-7 | 500MG |
€339.20 | 2023-04-13 | ||
| abcr | AB560979-1 g |
2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid; . |
2090414-76-7 | 1g |
€406.00 | 2023-04-13 | ||
| abcr | AB560979-500mg |
2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid; . |
2090414-76-7 | 500mg |
€333.00 | 2025-02-21 | ||
| abcr | AB560979-1g |
2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid; . |
2090414-76-7 | 1g |
€397.00 | 2025-02-21 | ||
| A2B Chem LLC | BA35192-500mg |
2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid |
2090414-76-7 | >95% | 500mg |
$523.00 | 2024-04-20 | |
| A2B Chem LLC | BA35192-1g |
2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid |
2090414-76-7 | >95% | 1g |
$578.00 | 2024-04-20 |
2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid Suppliers
2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2-(3-Chloro-1h-1,2,4-triazol-1-yl)isonicotinic acid
Comprehensive Overview of 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic Acid (CAS No. 2090414-76-7)
2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid (CAS 2090414-76-7) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This compound combines a 1,2,4-triazole moiety with an isonicotinic acid scaffold, making it a versatile intermediate for the synthesis of biologically active molecules. Its chloro-substituted triazole group enhances its reactivity, enabling diverse chemical modifications for targeted applications.
In recent years, the demand for triazole-based compounds has surged, driven by their broad-spectrum bioactivity. Researchers are particularly interested in 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid for its potential role in developing novel antimicrobial agents and crop protection chemicals. The compound's ability to inhibit key enzymatic pathways in pathogens and pests aligns with the growing need for sustainable solutions in agriculture and medicine. This aligns with trending searches such as "triazole derivatives in drug discovery" and "eco-friendly agrochemicals," reflecting its relevance in current scientific discourse.
The synthesis of CAS 2090414-76-7 typically involves multi-step reactions, including the coupling of 3-chloro-1H-1,2,4-triazole with isonicotinic acid derivatives. Advanced techniques like microwave-assisted synthesis and catalyzed cross-coupling have been explored to improve yield and purity, addressing common challenges in heterocyclic chemistry. These methodologies are frequently searched by chemists seeking efficient protocols for triazole functionalization and scalable production.
From a pharmacological perspective, 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid exhibits promising interactions with biological targets. Computational studies suggest its affinity for enzyme inhibition, particularly in pathways related to inflammation and microbial resistance. This has sparked interest in its potential as a precursor for anti-inflammatory drugs or antibiotic adjuvants, topics frequently queried in academic and industrial research databases.
In agrochemical applications, the compound's chloro-triazole group contributes to its efficacy as a plant growth regulator or pesticide intermediate. With increasing global emphasis on food security and sustainable farming, researchers are investigating its role in next-generation crop protection formulas. Searches like "triazole pesticides mode of action" and "low-residue agrochemicals" highlight the industry's focus on such innovations.
Quality control and analytical characterization of 2090414-76-7 are critical for its commercial and research use. Techniques like HPLC, NMR, and mass spectrometry are employed to verify purity and structural integrity. These methods are essential for compliance with regulatory standards, a topic of high interest in forums discussing chemical standardization and QC/QA protocols.
The future outlook for 2-(3-Chloro-1H-1,2,4-triazol-1-yl)isonicotinic acid is closely tied to advancements in green chemistry and precision synthesis. As industries seek to minimize environmental impact, greener synthetic routes for this compound are under development. This aligns with popular search trends such as "solvent-free triazole synthesis" and "catalytic C-N bond formation," underscoring its role in modern chemical innovation.
In summary, CAS 2090414-76-7 represents a strategically important building block in medicinal and agricultural chemistry. Its dual functionality as a heterocyclic scaffold and bioactive core positions it at the forefront of interdisciplinary research. With ongoing studies exploring its full potential, this compound is poised to address key challenges in drug development and sustainable agriculture, making it a subject of enduring scientific and commercial interest.
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